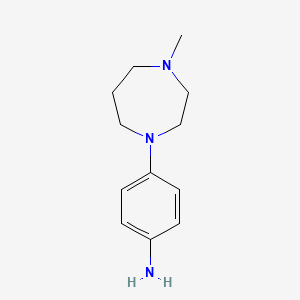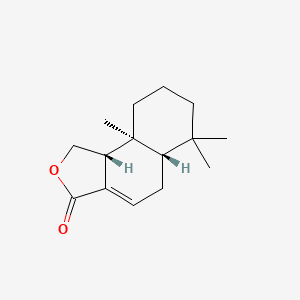
Cinnamolide
説明
Cinnamolide is a bioactive natural product . It has a molecular formula of C15H22O2 . The average mass is 234.334 Da and the monoisotopic mass is 234.161987 Da . It is found in the bark of cinnamon trees and other species of the genus Cinnamomum .
Synthesis Analysis
The synthesis of this compound has been documented in several studies . One approach involves a radical cyclisation involving alkoxycarbonyl radicals derived from S-alkoxycarbonyl xanthates . Another method starts from 2,6,6-trimethyl-1-vinylcyclohex-1-ene, achieving a short synthesis of the sesquiterpenes this compound with 60% overall yield .
Molecular Structure Analysis
This compound has a drimane skeleton . It contains 41 bonds in total, including 19 non-H bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, and 1 ester . An X-ray crystallographic analysis confirms the previously proposed molecular structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been studied . A key step in one synthesis method is a radical cyclisation involving alkoxycarbonyl radicals derived from S-alkoxycarbonyl xanthates .
科学的研究の応用
Anticancer Potential
Cinnamolide demonstrates notable anticancer properties. A study by Hou et al. (2020) found it effective against cisplatin-resistant human cervical cancer cells, inducing apoptosis and disrupting the Akt/β-Catenin signaling pathway. This suggests this compound's potential as an anticancer agent, particularly for treatment-resistant forms of cancer.
Pharmacological Properties
A comprehensive review by Sharifi‐Rad et al. (2021) on Cinnamomum species, which includes this compound, highlights its diverse pharmacological properties. These include antimicrobial, antidiabetic, antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, offering a wide range of therapeutic applications.
Cardioprotective Effects
Cinnamic acid derivatives, including this compound, have shown cardioprotective effects. The study by Song et al. (2013) demonstrated its protective effects against isoproterenol-induced acute myocardial ischemia in rats, suggesting potential applications in treating heart diseases.
Antibacterial Activity
The antibacterial properties of Cinnamomum species, which this compound is a part of, have been noted in a study by Buru et al. (2014). This study found significant activity against common bacteria found in wound infections, including methicillin-resistant Staphylococcus aureus (MRSA).
Neuroprotective Actions
This compound has shown potential in neuroprotection. For instance, Chen et al. (2011) found that cinnamophilin, a derivative, offered prolonged neuroprotection against gray and white matter damage and improved functional outcomes after cerebral ischemia.
Antioxidant Properties
The antioxidant capabilities of Cinnamomum species, including this compound, have been highlighted in research. Prasad et al. (2009) showed that these species exhibit strong antioxidant activities, beneficial for various health applications.
Anti-inflammatory Mechanisms
The study by Yu et al. (2012) demonstrated the anti-inflammatory properties of Cinnamomum cassia, which contains this compound. This suggests its potential in treating inflammatory diseases.
Inhibitory Effects on Oncogenic Protein Kinases
Cinnamic acid derivatives, including this compound, have been investigated for their ability to inhibit oncogenic protein kinases. The review by Mielecki & Lesyng (2016) highlights the potential of these compounds in anticancer therapies.
特性
IUPAC Name |
(5aS,9aS,9bR)-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)11-9-17-13(16)10(11)5-6-12(14)15/h5,11-12H,4,6-9H2,1-3H3/t11-,12-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUMRNRVJNFLPT-SLEUVZQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC=C3C2COC3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC=C3[C@@H]2COC3=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201339979 | |
| Record name | Cinnamolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201339979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23599-47-5 | |
| Record name | Cinnamolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023599475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201339979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






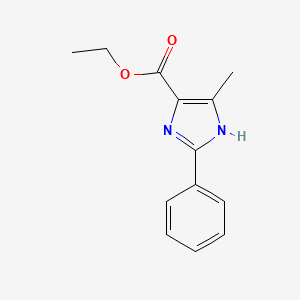

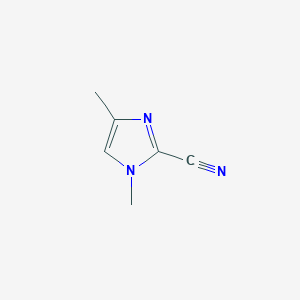


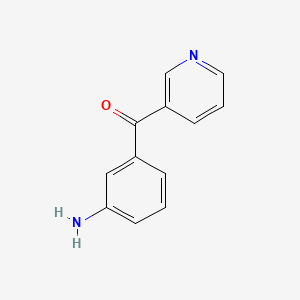
![Ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate](/img/structure/B1611066.png)
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(bromomethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B1611067.png)
